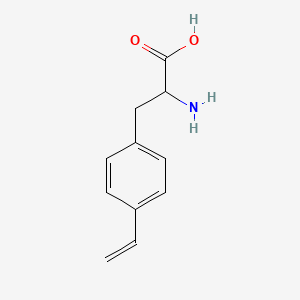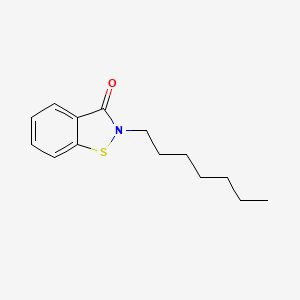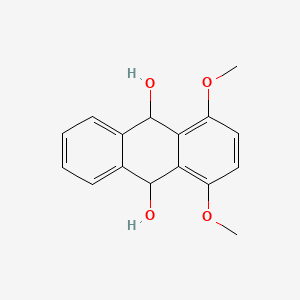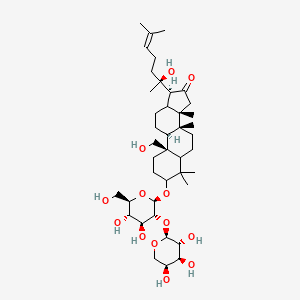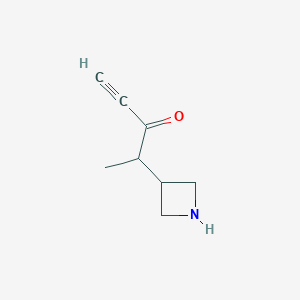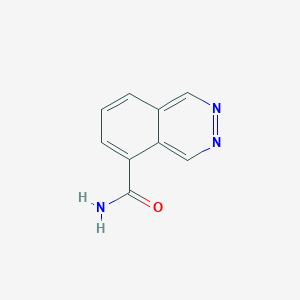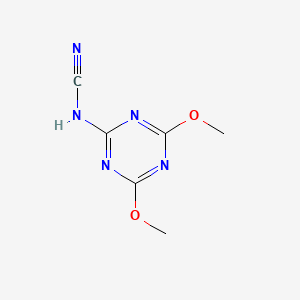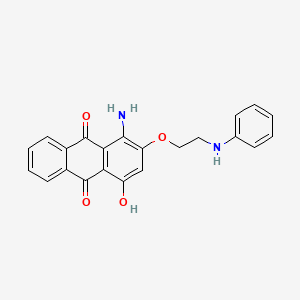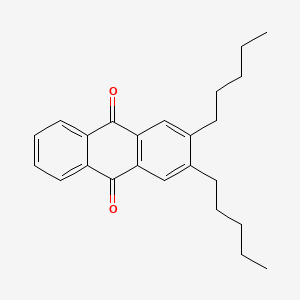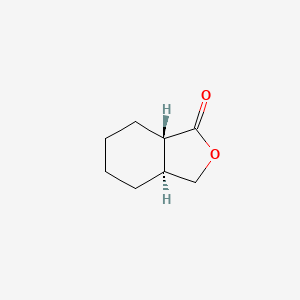![molecular formula C11H13N3O2S B15251271 tert-Butyl thiazolo[4,5-b]pyridin-2-ylcarbamate](/img/structure/B15251271.png)
tert-Butyl thiazolo[4,5-b]pyridin-2-ylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl thiazolo[4,5-b]pyridin-2-ylcarbamate is an organic compound belonging to the class of pyridinecarboxylic acids and derivatives. It is characterized by a pyridine ring fused with a thiazole ring and a carbamate group attached to the pyridine ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl thiazolo[4,5-b]pyridin-2-ylcarbamate typically involves the cyclization of 4-amino-5H-thiazol-2-one with α,β-unsaturated ketones or α-ketoacids. This [3+3]-cyclocondensation reaction provides the thiazolo[4,5-b]pyridin-2-one derivatives . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like zinc(II) triflate to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl thiazolo[4,5-b]pyridin-2-ylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridine or thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives.
Aplicaciones Científicas De Investigación
tert-Butyl thiazolo[4,5-b]pyridin-2-ylcarbamate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of tert-Butyl thiazolo[4,5-b]pyridin-2-ylcarbamate involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of methionine aminopeptidase 1, an enzyme involved in protein processing . By binding to the active site of the enzyme, the compound prevents the cleavage of methionine residues from nascent proteins, thereby affecting protein maturation and function.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl 2,6-dioxopiperidin-3-ylcarbamate: Another carbamate derivative with potential biological activities.
tert-Butyl (4-methylpyridin-2-yl)carbamate: A related compound used as a building block in organic synthesis.
Uniqueness
tert-Butyl thiazolo[4,5-b]pyridin-2-ylcarbamate is unique due to its fused thiazole-pyridine ring system, which imparts distinct chemical and biological properties. This structural feature differentiates it from other carbamate derivatives and contributes to its potential as a versatile compound in various research applications.
Propiedades
Fórmula molecular |
C11H13N3O2S |
|---|---|
Peso molecular |
251.31 g/mol |
Nombre IUPAC |
tert-butyl N-([1,3]thiazolo[4,5-b]pyridin-2-yl)carbamate |
InChI |
InChI=1S/C11H13N3O2S/c1-11(2,3)16-10(15)14-9-13-8-7(17-9)5-4-6-12-8/h4-6H,1-3H3,(H,12,13,14,15) |
Clave InChI |
BFSBFXVECDVZMZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=NC2=C(S1)C=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[4-Amino-6-(3-chloroanilino)-1,3,5-triazin-2-yl]amino}ethan-1-ol](/img/structure/B15251195.png)

